1-Iodonaphthalene-2-acetic acid
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Overview
Description
1-Iodonaphthalene-2-acetic acid is an organic compound that belongs to the class of iodoarenes It is characterized by the presence of an iodine atom attached to the naphthalene ring, which is further substituted with an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the iodination of naphthalene derivatives. For instance, the iodination of 2-naphthol using potassium bromate and potassium iodide in the presence of hydrochloric acid can yield iodoarenes . The reaction is typically carried out in an aqueous acetic acid medium at elevated temperatures (around 80°C) to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Iodonaphthalene-2-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiosulfate and potassium iodide are commonly used.
Cross-Coupling: Palladium catalysts and organostannanes are typically employed in these reactions.
Major Products Formed:
- Substitution reactions can yield various substituted naphthalene derivatives.
- Cross-coupling reactions can produce complex organic frameworks with potential applications in pharmaceuticals and materials science.
Scientific Research Applications
1-Iodonaphthalene-2-acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-acetic acid involves its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. For example, the compound can form stable Wheland-like intermediates in acidic media, which can be observed through NMR spectroscopy .
Comparison with Similar Compounds
1-Iodonaphthalene: A closely related compound with similar chemical properties but lacking the acetic acid group.
Naphthalene-1-acetic Acid: Another related compound where the iodine atom is replaced with a hydrogen atom.
Uniqueness: 1-Iodonaphthalene-2-acetic acid stands out due to the presence of both the iodine atom and the acetic acid group, which confer unique reactivity and potential for diverse applications. Its ability to participate in cross-coupling reactions and form stable intermediates makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H9IO2 |
---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2-(1-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) |
InChI Key |
VBTPEGWTQSVKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CC(=O)O |
Origin of Product |
United States |
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